molecular formula C24H21BrN2O2S B11468762 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide

Cat. No.: B11468762
M. Wt: 481.4 g/mol
InChI Key: FYJPDULEJNIHDB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide is a complex organic compound that features a benzothiazole moiety, a bromophenoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenoxy Group: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the bromophenoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted derivatives at the bromophenoxy group.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
  • N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-fluorophenoxy)-2-methylpropanamide
  • N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-iodophenoxy)-2-methylpropanamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide is unique due to the presence of the bromophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C24H21BrN2O2S

Molecular Weight

481.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide

InChI

InChI=1S/C24H21BrN2O2S/c1-15-18(22-26-20-8-4-5-10-21(20)30-22)7-6-9-19(15)27-23(28)24(2,3)29-17-13-11-16(25)12-14-17/h4-14H,1-3H3,(H,27,28)

InChI Key

FYJPDULEJNIHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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